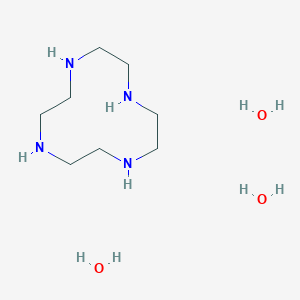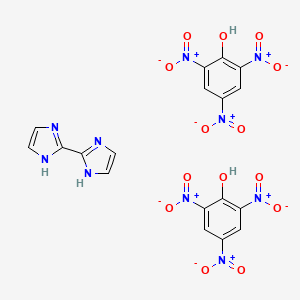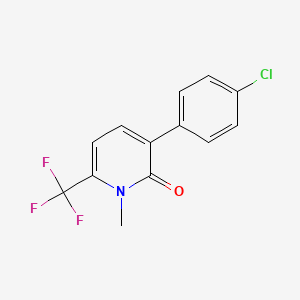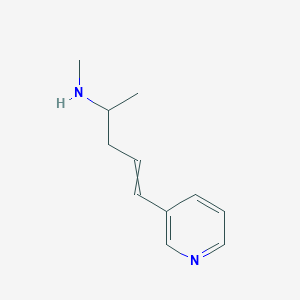![molecular formula C13H19O5P B12567065 Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester CAS No. 263165-29-3](/img/structure/B12567065.png)
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1,3-ジオキソラン-2-イル)フェニル]ホスホン酸ジエチルエステルは、分子式C13H19O5Pの有機化合物です。これは、ホスホン酸の誘導体であり、ジエチル基でエステル化されたフェニル基に結合した1,3-ジオキソラン環を含んでいます。
準備方法
合成経路と反応条件
[3-(1,3-ジオキソラン-2-イル)フェニル]ホスホン酸ジエチルエステルの合成は、通常、3-(1,3-ジオキソラン-2-イル)フェノールと亜リン酸ジエチルを適切な条件下で反応させることを含みます。反応は通常、ルイス酸などの触媒の存在下で行われ、エステル化プロセスを促進します。反応条件には、トルエンまたはジクロロメタンなどの適切な溶媒中で反応物を還流させることが含まれます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される可能性がありますが、より大規模です。連続フロー反応器と最適化された反応条件の使用は、生成物の収率と純度を高めることができます。さらに、蒸留または再結晶などの精製技術を使用して、目的の化合物を高純度で得ることができます。
化学反応の分析
反応の種類
[3-(1,3-ジオキソラン-2-イル)フェニル]ホスホン酸ジエチルエステルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応するホスホン酸誘導体に変換できます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、還元反応を実施して、還元されたホスホン酸誘導体を得ることができます。
置換: エステル基は、求核置換反応を使用して他の官能基に置き換えることができます。これらの反応の一般的な試薬には、ハロゲン化アルキルやアミンが含まれます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: ハロゲン化アルキル、アミン
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまなホスホン酸誘導体が含まれ、これらは特定の用途に合わせてさらに機能化できます。
科学研究への応用
[3-(1,3-ジオキソラン-2-イル)フェニル]ホスホン酸ジエチルエステルは、以下を含むいくつかの科学研究への応用があります。
化学: 他のホスホン酸誘導体の調製のための有機合成における試薬として使用されます。
生物学: 創薬や酵素阻害の分野で応用がある可能性のある生物活性化合物としての可能性について調査されています。
医学: 特に酵素阻害剤またはプロドラッグとして、医薬品の開発におけるその可能性のある使用について調査されています。
工業: 難燃剤や可塑剤など、特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphonic acid derivatives.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or pro-drugs.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
[3-(1,3-ジオキソラン-2-イル)フェニル]ホスホン酸ジエチルエステルの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素の活性部位に結合して通常の機能を阻害することにより、酵素阻害剤として作用する可能性があります。この阻害は、競合阻害など、さまざまなメカニズムを介して起こる可能性があります。ここで、この化合物は、酵素への結合のための天然基質と競合します。
類似の化合物との比較
類似の化合物
- フェニルホスホン酸ジエチルエステル
- [4-(1,3-ジオキソラン-2-イル)フェニル]ホスホン酸ジエチルエステル
- [2-(1,3-ジオキソラン-2-イル)フェニル]ホスホン酸ジエチルエステル
独自性
[3-(1,3-ジオキソラン-2-イル)フェニル]ホスホン酸ジエチルエステルは、1,3-ジオキソラン環の存在により、独特です。これは、特定の化学的性質と反応性を付与します。
類似化合物との比較
Similar Compounds
- Phosphonic acid, phenyl-, diethyl ester
- Phosphonic acid, [4-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester
- Phosphonic acid, [2-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester
Uniqueness
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester is unique due to the presence of the 1,3-dioxolane ring, which imparts specific chemical properties and reactivity
特性
CAS番号 |
263165-29-3 |
|---|---|
分子式 |
C13H19O5P |
分子量 |
286.26 g/mol |
IUPAC名 |
2-(3-diethoxyphosphorylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H19O5P/c1-3-17-19(14,18-4-2)12-7-5-6-11(10-12)13-15-8-9-16-13/h5-7,10,13H,3-4,8-9H2,1-2H3 |
InChIキー |
KNCDUVFEHWIERT-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC=CC(=C1)C2OCCO2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)

![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
